molecular formula C12H13Cl2NO B1313527 1-(3,4-Dichlorobenzyl)piperidin-4-one CAS No. 220772-52-1

1-(3,4-Dichlorobenzyl)piperidin-4-one

Cat. No.: B1313527
CAS No.: 220772-52-1
M. Wt: 258.14 g/mol
InChI Key: LOOMBOWXPYTHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a 3,4-dichlorophenylmethyl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- plays a crucial role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with several enzymes and proteins, facilitating various biochemical processes. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions .

Cellular Effects

The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes, thereby impacting cellular responses to various xenobiotics . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and other oxidases, leading to its biotransformation into various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)piperidin-4-one typically involves the reaction of 4-piperidone with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

1-(3,4-Dichlorobenzyl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorobenzyl)piperidin-4-one is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidinone derivatives and contributes to its specific applications and activities .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMBOWXPYTHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445801
Record name 3,4-dichlorobenzyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220772-52-1
Record name 3,4-dichlorobenzyl-4-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 4-piperidone hydrochloride (3.52 g, 22.9 mmol) in ethanol (40 ml) was added triethylamine (10.8 ml, 91.6 mmol), followed by the addition of 3,4-dichlorobenzyl bromide (5.0 g, 20.8 mmol) and the reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the residue was partitioned between water and ethyl acetate. The ethyl acetate layer was separated, washed with brine, dried over magnesium sulfate and concentrated in vacuo. Column chromatography with 25% ethyl acetate and 25% dichloromethane in hexanes gave 1-(3,4-dichlorobenzyl)-4-piperidone (4.4 g) as a colorless oil.
Name
4-piperidone hydrochloride
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3,4-dichlorobenzyl chloride (2.8 ml), 4-ketopiperidine hydrochloride monohydrate and triethylamine (8 ml) in dimethylformamide (30 ml) was stirred at room temperature for 20 h. The mixture was partitioned between water and ethyl acetate, the organic layer dried and evaporated under reduced pressure. Purification was by chromatography eluting with 40-50% ethyl acetate/isohexane. Yield 2.1 g.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.